molecular formula C9H14N2O4S2 B117852 Cartasteine CAS No. 149079-51-6

Cartasteine

Cat. No.: B117852
CAS No.: 149079-51-6
M. Wt: 278.4 g/mol
InChI Key: UGHACTSHTBCZGG-PHDIDXHHSA-N
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Description

Cartasteine (C₉H₁₄N₂O₄S₂) is a mucolytic agent approved by regulatory bodies such as the US FDA (Unique Ingredient Identifier: E3N11DY0TA) and the European Medicines Agency (XEVMPD: SUB06148MIG) . As an International Non-Proprietary Name (INN), it is classified under HS 29341000 for international trade and recognized for its role in reducing mucus viscosity via thiol-mediated disruption of disulfide bonds in glycoproteins . Its molecular structure, represented by the SMILES notation S1CC(N(C1)C(=O)CNC(=O)C(S)C)C(=O)O, features a thiazolidinecarboxylic acid backbone, a hallmark of its mucolytic activity .

Properties

IUPAC Name

(4S)-3-[2-[[(2R)-2-sulfanylpropanoyl]amino]acetyl]-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4S2/c1-5(16)8(13)10-2-7(12)11-4-17-3-6(11)9(14)15/h5-6,16H,2-4H2,1H3,(H,10,13)(H,14,15)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHACTSHTBCZGG-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)N1CSCC1C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N1CSC[C@@H]1C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149079-51-6
Record name Cartasteine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149079516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CARTASTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3N11DY0TA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cartasteine involves the reaction of thiazolidine-4-carboxylic acid with 2-mercaptopropanoic acid under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at a controlled temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Cartasteine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cartasteine has a wide range of scientific research applications:

Mechanism of Action

Cartasteine exerts its effects through various molecular targets and pathways. It is known to interact with thiol groups in proteins, leading to changes in their structure and function. This interaction can affect various cellular processes, including enzyme activity and signal transduction .

Comparison with Similar Compounds

Cartasteine vs. Domiodol

Domiodol (C₅H₉IO₃, UNII: C1PXF8V06N) is another mucolytic agent but differs structurally due to its iodine-containing dioxolane ring (SMILES: ICC1OC(CO1)CO) . Key distinctions include:

  • Mechanism : While this compound targets disulfide bonds, Domiodol may act as an expectorant by enhancing secretion hydration.
  • Pharmacokinetics: The iodine in Domiodol increases its molecular weight (228.03 g/mol vs.
  • Regulatory Status : Domiodol is classified under HS 29329970, indicating a different chemical subclass and trade regulations compared to this compound .

This compound vs. Cistinexine

Notable differences:

  • Molecular Complexity : Cistinexine’s large size (1,416.96 g/mol) and bromine content suggest prolonged activity but possible accumulation risks.
  • Therapeutic Use: Limited evidence on clinical applications compared to this compound, which has broader regulatory approvals .

This compound vs. Carbocysteine

Carbocysteine (often compounded with L-lysine) is structurally related but lacks sulfur-based thiol groups. Evidence highlights its role in acute respiratory infections, though direct comparative studies with this compound are absent . Key contrasts:

  • Mechanism : Carbocysteine modulates mucus production via carboxylation, whereas this compound directly cleaves disulfide bonds.

Pharmacological and Regulatory Profiles

Compound Molecular Formula Molecular Weight (g/mol) Key Regulatory Identifiers Mechanism of Action
This compound C₉H₁₄N₂O₄S₂ 278.35 FDA UNII: E3N11DY0TA; EMA XEVMPD: SUB06148MIG Thiol-mediated mucolysis
Domiodol C₅H₉IO₃ 228.03 FDA UNII: C1PXF8V06N; EMA XEVMPD: SUB06355MIG Expectorant (hydration enhancement)
Cistinexine C₅₀H₆₀Br₄N₆O₆S₂ 1,416.96 FDA UNII: 62VR67FK8E Unknown (brominated structure)
Carbocysteine C₅H₉NO₄S 179.19 MDL: MFCD00671708 Mucus viscosity modulation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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